2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-11-6-4-9-16(18)21(25)23(15-22-14-8-13-20(22)24)17-10-5-7-12-19(17)26-2/h4-7,9-12H,3,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXZRVDXAECMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes an ethoxy group, a methoxyphenyl moiety, and a pyrrolidinyl group, suggests possible interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is . The structural features include:
- Ethoxy Group : Enhances solubility and reactivity.
- Methoxyphenyl Moiety : Potentially contributes to biological activity through aromatic interactions.
- Pyrrolidinyl Group : Known for its ability to interact with various enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to insulin signaling and cell survival.
- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways associated with inflammation and cancer.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant activity against pancreatic β-cell dysfunction. For instance, related compounds have demonstrated protective effects against endoplasmic reticulum (ER) stress in β-cells, suggesting that this compound may also possess similar properties .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on naphthalene derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Naphthalene derivative | Moderate anticancer activity |
| Compound B | Pyrrolidine analog | Strong PTP1B inhibition |
| Target Compound | Ethoxy-Methoxy-Pyrrolidine | Potential antidiabetic and anticancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives, emphasizing substituent effects, synthesis routes, and biological implications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent-Driven Lipophilicity and Bioavailability :
- The 2-ethoxy group in the target compound enhances lipophilicity compared to the 3-methyl group in ’s compound, which prioritizes solubility .
- The 2-methoxyphenyl motif is shared with 25I-NBOMe (), where it contributes to high serotonin receptor affinity. This suggests the target compound may interact with similar CNS targets but lacks the phenethylamine backbone critical for psychedelic activity .
Pyrrolidinone vs. Pyrrolidinones are associated with improved blood-brain barrier penetration in neuroactive compounds .
Synthetic Routes: Benzamides are commonly synthesized via acyl chloride or acid coupling with amines (e.g., ’s reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol) . The target compound likely employs similar methods, with sequential alkylation to install the pyrrolidinone-methyl group.
Pharmacological Implications :
- The absence of electron-withdrawing groups (e.g., nitro in Nitro-MPPF or chloro in AH-7921) may reduce the target compound’s receptor-binding potency compared to these derivatives .
- Unlike LMM5’s sulfamoyl group, which confers antifungal activity, the target compound’s ethoxy and methoxyphenyl groups suggest a focus on CNS or anti-inflammatory applications .
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound dissects into:
- 2-Ethoxybenzoic acid : Carboxylic acid precursor.
- N-(2-Methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine : Bifunctional secondary amine.
Direct Amidation via Coupling Reagents
DPDTC/TPGS-750-M Mediated Coupling in Water
This method employs DPDTC for carboxylic acid activation, followed by amine coupling in a micellar aqueous environment (2 wt% TPGS-750-M). Key steps:
- Acid Activation : 2-Ethoxybenzoic acid reacts with DPDTC (1.05 equiv) at 60°C for 3–4 hours, forming a thioester intermediate.
- Amine Coupling : Addition of N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine (1.0 equiv) with EtOAc (10 vol%) and TPGS-750-M/H₂O (0.5 M).
- Workup : Extraction with EtOAc, sequential washes with NaOH/HCl, and silica gel chromatography.
Yield : 85–94%
Green Metrics : PMI = 15.3, E-factor = 0.94
Acetic Acid Reflux Method
Adapted from EP2420490B1, this approach uses acetic acid as both solvent and catalyst:
- Reaction Setup : 2-Ethoxybenzoic acid (1.0 equiv) and amine (1.2 equiv) refluxed in acetic acid for 16–24 hours.
- Isolation : Precipitation via HCl addition, filtration, and recrystallization from EtOAc/hexanes.
Detailed Synthetic Procedures
Micellar Aqueous-Phase Synthesis
Materials
- 2-Ethoxybenzoic acid (1.55 g, 7.4 mmol)
- DPDTC (2.607 g, 10.5 mmol)
- N-(2-Methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]amine (1.905 g, 8.88 mmol)
- TPGS-750-M/H₂O (2 wt%, 18 mL)
Procedure
- Activation : Combine acid and DPDTC in a flame-dried flask under argon. Add TPGS-750-M/H₂O and stir at 60°C for 4 hours.
- Coupling : Inject amine and EtOAc (10 vol%). Stir at 60°C for 6 hours.
- Workup : Extract with EtOAc (3 × 3 mL), wash with 1 M NaOH/HCl, concentrate, and purify via silica gel (1:1 EtOAc/hexanes).
Characterization Data :
Reaction Optimization and Comparative Analysis
Scale-Up and Industrial Considerations
Large-Scale Protocol (100 mmol)
- Reactors : 1 L jacketed vessel with mechanical stirring.
- Conditions : 60°C, 6 hours, TPGS-750-M/H₂O (2 wt%).
- Productivity : 2.25 kg (94% yield) after silica gel purification.
Recycling of Aqueous Phase
- Reuse : TPGS-750-M/H₂O recycled twice with <5% yield drop.
- Limitations : Volume loss during extraction limits >3 cycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how are reaction conditions optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions between substituted benzamides and pyrrolidinone derivatives. Key parameters include:
- Temperature : Maintain 60–80°C during amide bond formation to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Use coupling agents like EDCI/HOBt for efficient activation .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 439.2) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P21/n space group) .
Q. How can purity and stability be ensured during purification?
- Methodological Answer :
- Recrystallization : Use methanol/water mixtures (70:30 v/v) for high-purity crystals .
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what design strategies improve target binding?
- Methodological Answer :
- SAR Studies : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl) to enhance enzyme inhibition .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinity to targets like kinases (ΔG = −9.2 kcal/mol) .
- Key Structural Features :
| Substituent | Bioactivity Trend | Target Interaction |
|---|---|---|
| 2-Ethoxy | ↑ Solubility | Hydrophobic pockets |
| Pyrrolidinone | ↑ Metabolic stability | H-bond with proteases |
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?
- Methodological Answer :
- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Standardized Protocols : Control cell passage number, serum concentration, and incubation time (e.g., 48–72 hours) .
- Structural Confirmation : Compare batch purity via LC-MS and ¹H NMR to rule out degradation .
Q. How can computational tools guide the design of derivatives with enhanced fluorescence or binding properties?
- Methodological Answer :
- DFT Calculations : Optimize electronic transitions (e.g., HOMO-LUMO gap < 3.5 eV) for fluorescence .
- Molecular Dynamics : Simulate binding kinetics (e.g., RMSD < 2 Å over 100 ns) to assess target stability .
- QSAR Models : Corrogate substituent electronegativity with logP values (r² > 0.85) .
Q. What strategies are used to study enzyme interactions and binding kinetics?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding (KD = 1–10 µM) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = −15 kJ/mol) during ligand-receptor binding .
- Fluorescence Quenching : Monitor tryptophan residue changes (λex = 280 nm) upon compound addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
